N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide
Overview
Description
N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a nitro group, a methylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrazole precursor to introduce the nitro group. This is followed by the introduction of the methylamino group through a substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to improve efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the pyrazole ring and nitro group.
4-amino-N-(4-chlorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of the carboxamide group.
N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Similar phenyl ring substitution but different functional groups.
Uniqueness
N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide is unique due to its combination of functional groups and the presence of the pyrazole ring. This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(methylamino)-4-nitropyrazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-13-10-9(17(19)20)6-16(15-10)11(18)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,15)(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXNVPFXJSHGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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